molecular formula C12H10ClN3O2 B2872323 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 86894-59-9

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2872323
CAS No.: 86894-59-9
M. Wt: 263.68
InChI Key: YHNAKWAGVHNTHG-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group and an acetamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, Acetanilide, indicates that it is harmful if swallowed and harmful to aquatic life . It is recommended to wash skin thoroughly after handling and avoid release to the environment .

Mechanism of Action

Target of Action

It shares structural similarities with 4-chloroacetanilide , which is known to be an impurity present in acetaminophen . Therefore, it might interact with similar targets as acetaminophen, such as cyclooxygenase enzymes.

Mode of Action

Based on its structural similarity to 4-chloroacetanilide , it might inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

If it acts similarly to 4-chloroacetanilide , it might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.

Result of Action

If it acts similarly to 4-chloroacetanilide , it might lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)-3H-pyridazin-3-one: Similar structure but lacks the acetamide moiety.

    4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Contains a carboxamide group instead of an acetamide group.

Uniqueness: 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of both the chlorophenyl and acetamide groups, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNAKWAGVHNTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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